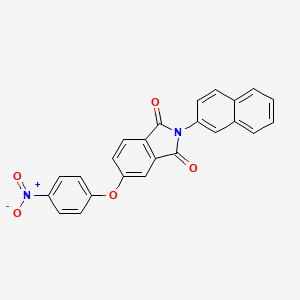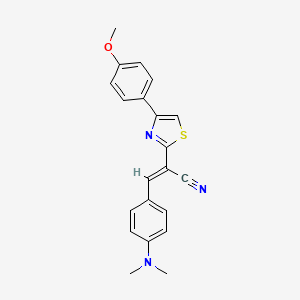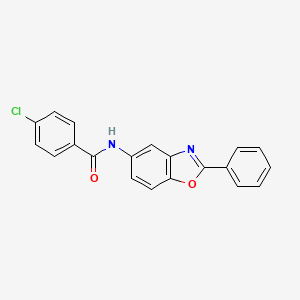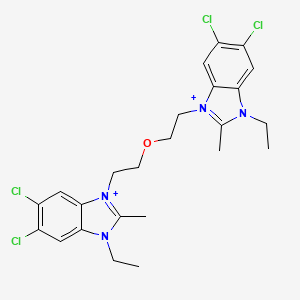![molecular formula C21H14Br4N6O4 B11712103 N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)
N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanedihydrazide backbone with two indole-derived moieties, each substituted with bromine atoms. The presence of these bromine atoms and the indole structure contributes to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
The synthesis of N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole moiety is then brominated using bromine or a bromine-containing reagent to introduce bromine atoms at specific positions on the indole ring.
Condensation with Pentanedihydrazide: The brominated indole is then condensed with pentanedihydrazide under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Chemischer Reaktionen
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of indole derivatives in antiviral, anticancer, and antimicrobial applications.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products, including polymers and catalysts.
Wirkmechanismus
The mechanism by which N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the presence of bromine atoms may enhance these interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE can be compared with other similar compounds, such as:
N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE: This compound is similar but has fewer bromine atoms, which may affect its chemical reactivity and biological activity.
N’,N’-BIS[(3Z)-5,7-DICHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE:
N’,N’-BIS[(3Z)-5,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE: The presence of methyl groups instead of halogens can significantly alter the compound’s properties and applications.
These comparisons highlight the uniqueness of N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C21H14Br4N6O4 |
|---|---|
Molekulargewicht |
734.0 g/mol |
IUPAC-Name |
N,N'-bis[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pentanediamide |
InChI |
InChI=1S/C21H14Br4N6O4/c22-8-4-10-16(12(24)6-8)26-20(34)18(10)30-28-14(32)2-1-3-15(33)29-31-19-11-5-9(23)7-13(25)17(11)27-21(19)35/h4-7,26-27,34-35H,1-3H2 |
InChI-Schlüssel |
QZPPEZODEZNLLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)

![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)

![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)






